BenchChemオンラインストアへようこそ!

5-bromo-2,3-dihydro-1H-inden-1-ol

Solid-state characterization Crystallinity Formulation development

5-Bromo-2,3-dihydro-1H-inden-1-ol (5-bromoindanol) is a brominated bicyclic secondary alcohol belonging to the indanol class, with molecular formula C9H9BrO and molecular weight 213.07 g/mol. The compound features a bromine atom at the 5-position of the indane ring system and a hydroxyl group at the 1-position, making it a versatile chiral building block for medicinal chemistry and organic synthesis.

Molecular Formula C9H9BrO
Molecular Weight 213.07 g/mol
CAS No. 34598-50-0
Cat. No. B1338272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2,3-dihydro-1H-inden-1-ol
CAS34598-50-0
Molecular FormulaC9H9BrO
Molecular Weight213.07 g/mol
Structural Identifiers
SMILESC1CC2=C(C1O)C=CC(=C2)Br
InChIInChI=1S/C9H9BrO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4H2
InChIKeyDRXIUUZVRAOHBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2,3-dihydro-1H-inden-1-ol (CAS 34598-50-0): Physicochemical Baseline and Comparator Landscape for Procurement Decision-Making


5-Bromo-2,3-dihydro-1H-inden-1-ol (5-bromoindanol) is a brominated bicyclic secondary alcohol belonging to the indanol class, with molecular formula C9H9BrO and molecular weight 213.07 g/mol [1]. The compound features a bromine atom at the 5-position of the indane ring system and a hydroxyl group at the 1-position, making it a versatile chiral building block for medicinal chemistry and organic synthesis. Its closest structural analogs include the 5-chloro (CAS 33781-38-3), 5-fluoro (CAS 52085-92-4), 6-bromo (CAS 75476-86-7), and unsubstituted (CAS 6351-10-6) congeners, each differing in halogen identity or regiochemistry [2]. These seemingly minor structural variations translate into quantifiable differences in melting point, lipophilicity, and synthetic reactivity that directly impact procurement decisions for specific research applications.

Why 5-Bromo-2,3-dihydro-1H-inden-1-ol Cannot Be Casually Substituted by Its Chloro, Fluoro, or Regioisomeric Analogs


Within the 5-halogenated indanol series, simple halogen swapping (Br→Cl or Br→F) or regioisomeric shifting (5-Br→6-Br) is not functionally neutral . The atomic radius, polarizability, and bond dissociation energy of bromine differ substantially from chlorine and fluorine, affecting both the compound's solid-state properties and its reactivity profile in palladium-catalyzed transformations. Specifically, the C–Br bond undergoes oxidative addition to Pd(0) significantly faster than the C–Cl bond, enabling chemoselective cross-coupling at the brominated position in polyhalogenated substrates [1]. Furthermore, the 5-bromo isomer exhibits a melting point (77–79 °C) that is 5–13 °C lower than the 5-chloro and 6-bromo analogs, which directly influences handling, recrystallization, and formulation workflows . These quantifiable differences mean that substituting 5-bromoindanol with a cheaper or more readily available analog risks altering reaction yields, stereochemical outcomes, or purification protocols in ways that are both predictable and avoidable through informed selection.

Quantitative Differentiation Evidence for 5-Bromo-2,3-dihydro-1H-inden-1-ol Against Closest Analogs


Melting Point Differentiation: 5-Bromo vs. 5-Chloro, 6-Bromo, and Unsubstituted Indanol Congeners

The racemic 5-bromo-2,3-dihydro-1H-inden-1-ol exhibits a melting point of 77–79 °C (recrystallized from hexane) [1]. This is 11–15 °C lower than the 5-chloro analog (90–92 °C) [2], 6–9 °C lower than the 6-bromo regioisomer (85–86 °C) , and 23–29 °C higher than the unsubstituted parent indanol (50–54 °C) [3]. The (S)-enantiomer of the 5-bromo compound melts substantially higher at 108–110 °C , confirming that both racemization state and halogen identity independently govern thermal behavior.

Solid-state characterization Crystallinity Formulation development

Lipophilicity (LogP) Comparison: 5-Bromo Indanol vs. Unsubstituted and 6-Bromo Analogs

The consensus Log Po/w of 5-bromo-2,3-dihydro-1H-inden-1-ol is 2.38 (average of iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS-IT predictions) . This represents a substantial increase of approximately 0.88 log units over the unsubstituted indanol (XLogP3 = 1.5) , corresponding to roughly a 7.6-fold increase in octanol-water partition coefficient. In contrast, the lipophilicity of the 5-bromo compound is nearly identical to the 5-chloro analog (Log P = 2.35) [1] and the 6-bromo regioisomer (LogP = 2.43) , indicating that halogen identity at the 5-position (Br vs. Cl) does not materially alter bulk lipophilicity despite the larger atomic radius of bromine.

Lipophilicity ADME prediction Membrane permeability

Synthetic Reactivity Advantage: C–Br vs. C–Cl in Palladium-Catalyzed Cross-Coupling

The carbon–bromine bond in 5-bromo-2,3-dihydro-1H-inden-1-ol is intrinsically more reactive toward oxidative addition with Pd(0) catalysts than the carbon–chlorine bond in the 5-chloro analog. This is a well-established principle in organometallic chemistry: the C–Br bond dissociation energy (approximately 84 kcal/mol for aryl bromides) is lower than that of C–Cl (approximately 97 kcal/mol for aryl chlorides) [1]. In practical terms, this translates to Suzuki-Miyaura coupling reactions proceeding under milder conditions (lower temperature, shorter reaction time, lower catalyst loading) when using the brominated substrate. The 5-bromoindanol scaffold has been explicitly documented as a substrate for Suzuki coupling to introduce aryl or heteroaryl moieties at the 5-position, enabling late-stage diversification for library synthesis [2]. Patent literature confirms the use of brominated indanol intermediates in kinase inhibitor programs where the bromine serves as a synthetic handle for C–C bond construction [3].

Cross-coupling Suzuki-Miyaura Oxidative addition C–C bond formation

Cytochrome P450 Inhibition Liability: Weak CYP2D6/CYP1A2 Inhibitor Profile

5-Bromo-2,3-dihydro-1H-inden-1-ol has been profiled against cytochrome P450 enzymes, with a reported IC50 of 20,000 nM (20 µM) for CYP2D6 inhibition, classified as weak inhibition [1]. An SVM-based in silico model trained on 9,145 molecules also predicts CYP1A2 inhibitory potential for this compound . In comparative context, the unsubstituted indanol is not generally flagged for CYP inhibition, suggesting that bromine substitution at the 5-position introduces a modest CYP interaction liability that must be accounted for in drug discovery programs. While direct head-to-head CYP inhibition data for the 5-chloro analog are not available in the public domain, the general trend in medicinal chemistry is that brominated aromatics exhibit greater CYP inhibitory potential than their chlorinated counterparts due to increased polarizability and halogen-bonding capacity [2].

Drug metabolism CYP inhibition DDI risk assessment Pharmacokinetics

Synthetic Accessibility and Reported Yield: Near-Quantitative Reduction of 5-Bromoindanone

A practical synthetic protocol for 5-bromo-2,3-dihydro-1H-inden-1-ol involves sodium borohydride reduction of commercially available 5-bromo-2,3-dihydroinden-1-one in ethanol at 60 °C for 6 minutes, yielding the product in a reported 100% yield after chromatographic purification (silica gel, 1:2 EtOAc/hexane) . This near-quantitative transformation contrasts with multi-step routes required for some regioisomeric bromoindanols that necessitate protecting group strategies or regioselective bromination conditions. For the (S)-enantiomer, an asymmetric transfer hydrogenation of 5-bromoindanone using a ruthenium catalyst system in ethyl acetate with formic acid/triethylamine as the hydrogen source achieves 96% yield and high enantiomeric excess . The commercial availability of the racemate at 97% purity from multiple suppliers, with batch-specific QC data (NMR, HPLC, GC) , further reduces procurement risk relative to less common analogs.

Synthetic efficiency Process chemistry Cost of goods

Optimal Application Scenarios for 5-Bromo-2,3-dihydro-1H-inden-1-ol Based on Verified Differentiation Evidence


Palladium-Catalyzed Cross-Coupling Building Block for Medicinal Chemistry Library Synthesis

The C–Br bond at the 5-position enables efficient Suzuki-Miyaura, Heck, and Sonogashira couplings under mild conditions, leveraging the intrinsically faster oxidative addition of aryl bromides to Pd(0) compared to aryl chlorides . This makes 5-bromoindanol the preferred scaffold when constructing biaryl or aryl-heteroaryl linkages at the indanol 5-position, as demonstrated in patent literature for kinase inhibitor programs [1]. The 100% reported yield for the precursor reduction step ensures cost-effective access to multi-gram quantities for parallel library production.

Chiral Building Block for Asymmetric Synthesis of Pharmaceutical Intermediates

Both enantiomers of 5-bromo-2,3-dihydro-1H-inden-1-ol are accessible in high enantiomeric purity via asymmetric reduction of 5-bromoindanone (96% yield for the (S)-enantiomer) . The benzylic hydroxyl group serves as a chiral directing element for diastereoselective transformations, while the bromine atom provides a synthetic handle for late-stage diversification. This dual functionality is particularly valuable for synthesizing chiral indanol-derived ligands and catalysts, as documented in the synthesis of bromine-functionalized inda(box) ligands [1].

Physicochemical Probe in Medicinal Chemistry SAR Studies Requiring Moderate Lipophilicity

With a consensus LogP of 2.38, 5-bromoindanol provides an approximately 7.6-fold increase in lipophilicity over the unsubstituted indanol scaffold (LogP 1.5) . This positions it in the favorable range for CNS drug-like properties (typically LogP 2–5) while avoiding the excessive lipophilicity that often leads to poor solubility and metabolic liability. The 5-bromo compound can thus serve as a calibrated lipophilicity-enhancing building block in SAR exploration, where the halogen contributes both steric bulk and polarizability without the CYP inhibition liability of heavily halogenated analogs (CYP2D6 IC50 = 20 µM, weak inhibition) [1].

Solid-Phase or Melt-Based Formulation Development Benefiting from Moderate Melting Point

The melting point of 77–79 °C is low enough to facilitate melt-mixing with polymeric excipients for amorphous solid dispersion formulations, yet high enough to ensure adequate solid-state stability during ambient storage . This contrasts with the 5-chloro analog (mp 90–92 °C), which requires higher processing temperatures, and the unsubstituted indanol (mp 50–54 °C), which risks softening or melting during shipping to tropical climates. The 5-bromo isomer thus occupies a practical 'sweet spot' for formulation scientists developing early-stage preclinical formulations of indanol-derived drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-bromo-2,3-dihydro-1H-inden-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.